![molecular formula C14H13BrN2O4 B15168678 1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide CAS No. 644997-69-3](/img/structure/B15168678.png)
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide is a complex organic compound that features a pyridinium core substituted with an acetyloxy and nitrophenyl group
Preparation Methods
The synthesis of 1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide typically involves a multi-step process. The initial step often includes the nitration of a phenyl ring followed by acetylation to introduce the acetyloxy group. The final step involves the quaternization of the pyridine ring with a suitable alkylating agent, such as methyl bromide, under controlled conditions to yield the desired pyridinium salt. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The pyridinium core can interact with nucleic acids and proteins, potentially disrupting their normal functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide can be compared with other pyridinium salts and nitrophenyl derivatives. Similar compounds include:
1-{[2-(Hydroxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide: Differing by the presence of a hydroxy group instead of an acetyloxy group.
1-{[2-(Acetyloxy)-4-aminophenyl]methyl}pyridin-1-ium bromide: Differing by the reduction of the nitro group to an amino group
Properties
CAS No. |
644997-69-3 |
|---|---|
Molecular Formula |
C14H13BrN2O4 |
Molecular Weight |
353.17 g/mol |
IUPAC Name |
[5-nitro-2-(pyridin-1-ium-1-ylmethyl)phenyl] acetate;bromide |
InChI |
InChI=1S/C14H13N2O4.BrH/c1-11(17)20-14-9-13(16(18)19)6-5-12(14)10-15-7-3-2-4-8-15;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
QUOGZPBRKNYEQJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C[N+]2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


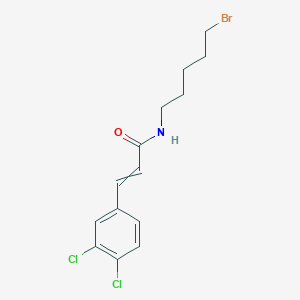
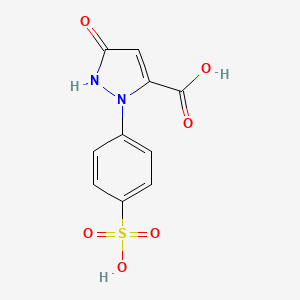
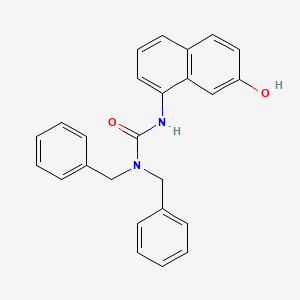
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
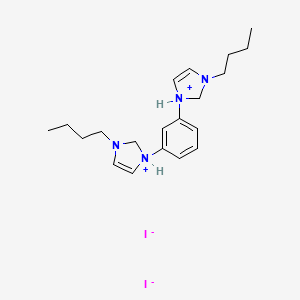
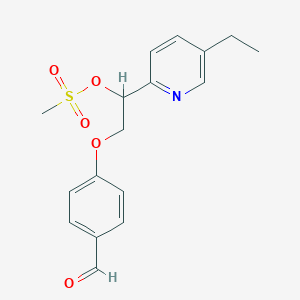

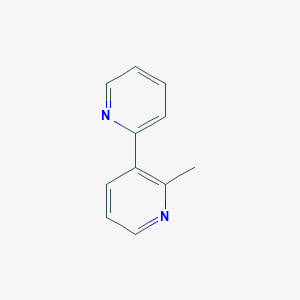
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)

![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)
